molecular formula C19H19ClF4N4O B11673136 [3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone

[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](piperidin-1-yl)methanone

Cat. No.: B11673136
M. Wt: 430.8 g/mol
InChI Key: GQJCCKXYLLGXOA-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and trifluoromethylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects .

Properties

Molecular Formula

C19H19ClF4N4O

Molecular Weight

430.8 g/mol

IUPAC Name

[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H19ClF4N4O/c20-15-16(18(29)27-8-2-1-3-9-27)26-28-14(19(22,23)24)10-13(25-17(15)28)11-4-6-12(21)7-5-11/h4-7,13-14,25H,1-3,8-10H2

InChI Key

GQJCCKXYLLGXOA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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